REACTION_CXSMILES
|
C(OO)(=[O:3])C.[N:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][C:13]#[N:14])[CH:7]=1.O>C(O)(=O)C>[CH:10]1[CH:11]=[N+:6]([O-:3])[CH:7]=[C:8]([CH2:12][C:13]#[N:14])[CH:9]=1
|
Name
|
Peracetic acid
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OO
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CC#N
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 24 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound is prepared in accordance with the procedures
|
Type
|
CUSTOM
|
Details
|
the solvents are removed
|
Type
|
ADDITION
|
Details
|
More water (100 mL) is added
|
Type
|
CUSTOM
|
Details
|
again removed
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C[N+](=C1)[O-])CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |